

Permabond 910: An In-depth Technical Guide to Shelf Life and Storage

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the shelf life and optimal storage conditions for **Permabond 910**, a methyl cyanoacrylate adhesive. The information herein is intended to support researchers, scientists, and professionals in drug development in ensuring the consistent performance and reliability of this adhesive in their applications. This document details the factors influencing its stability, recommended storage protocols, and the experimental methodologies used to determine its shelf life.

Introduction to Permabond 910

Permabond 910 is a single-component, 100% methyl cyanoacrylate adhesive.[1][2] It is a low-viscosity liquid that polymerizes rapidly at room temperature when pressed into a thin film between two surfaces.[1][3][4] The curing process is initiated by the presence of surface moisture.[3][4] Designed primarily for bonding metal surfaces, **Permabond 910** also exhibits excellent adhesion to a wide variety of other substrates, including most plastics and rubbers.[1] [2][3]

Shelf Life and Storage Conditions

The shelf life of **Permabond 910** is intrinsically linked to its storage conditions. As a reactive adhesive, its stability is influenced by temperature and humidity.

Recommended Storage for Unopened Containers



For optimal shelf life, unopened containers of **Permabond 910** should be stored in a refrigerator at temperatures between 2°C and 7°C (35°F and 45°F).[5] Under these conditions, the adhesive has a shelf life of 12 months from the date of shipment.[5] Storing the adhesive at ambient temperatures can lead to a reduced shelf life, with the rate of degradation dependent on the specific temperature and humidity levels.[5]

Storage of Opened Containers

Once a container of **Permabond 910** has been opened, its shelf life is significantly reduced and is largely dependent on the environmental conditions of use.[6] It is recommended to use the adhesive within a month of opening.[6] After use, the container should be tightly sealed and stored at ambient temperature.[6] Refrigerating an opened container is not recommended as this can cause moisture to condense inside, which can lead to premature curing of the adhesive.[5][6]

Key Handling Precaution: Before opening a refrigerated, unopened container of **Permabond 910**, it is crucial to allow it to warm to room temperature.[5] This prevents the condensation of atmospheric moisture onto the cold adhesive, which could compromise its stability and performance.[5]

Summary of Storage and Shelf Life Data

Condition	Storage Temperature	Shelf Life	Key Considerations
Unopened Container	2°C to 7°C (35°F to 45°F)	12 months from shipment	Allow to warm to room temperature before opening to prevent condensation.[5]
Opened Container	Ambient Temperature	~1 month (user- dependent)	Tightly seal after use. Do not refrigerate after opening.[6]

Factors Affecting Shelf Life

The stability of **Permabond 910** is primarily influenced by environmental factors that can initiate its polymerization process.



Factors influencing the shelf life of Permabond 910.

Experimental Protocols for Shelf Life Determination

The shelf life of cyanoacrylate adhesives like **Permabond 910** is determined through a series of stability and performance tests, often involving accelerated aging studies.

Accelerated Aging Study

Accelerated aging studies are performed to predict the long-term stability of the adhesive in a shorter timeframe. This is typically achieved by storing the adhesive at elevated temperatures.

- Objective: To simulate the effects of aging on the adhesive's physical and performance properties.
- · Methodology:
 - Store unopened containers of **Permabond 910** in a temperature-controlled oven at a constant elevated temperature (e.g., 50°C or 80°C) for a predetermined period.
 - At specified time intervals (e.g., weekly), remove samples from the oven.
 - Allow the samples to equilibrate to standard laboratory conditions (23 \pm 2°C and 50 \pm 5% relative humidity) for at least 4 hours before testing.
 - Evaluate the viscosity and shear strength of the aged adhesive according to the protocols detailed below.
 - The stability is confirmed if the adhesive remains fluid and its performance characteristics (viscosity and bond strength) are within acceptable limits.

Viscosity Measurement

Viscosity is a critical parameter for assessing the stability of the uncured adhesive. An increase in viscosity over time can indicate the onset of polymerization.

• Objective: To quantify the change in the adhesive's flow characteristics over time.



- Standard: Based on ASTM D1084 Standard Test Methods for Viscosity of Adhesives.[1][2]
 [5]
- Methodology:
 - Apparatus: A rotational viscometer is used.
 - Procedure:
 - Bring the adhesive sample to a constant temperature of 25 ± 0.5 °C in a temperature-controlled bath.
 - Select an appropriate spindle and rotational speed based on the expected viscosity of the adhesive. For a low-viscosity adhesive like **Permabond 910**, a small spindle at a higher speed is typically used.
 - Immerse the spindle into the adhesive to the marked level.
 - Allow the spindle to rotate for a specified time until a stable reading is obtained.
 - Record the viscosity in centipoise (cP) or millipascal-seconds (mPa·s), along with the spindle type and rotational speed used.

Shear Strength Testing

Shear strength is a measure of the adhesive's ability to resist forces parallel to the bond line. This is a key indicator of the performance of the cured adhesive.

- Objective: To determine the bond strength of the adhesive on standardized substrates.
- Standard: Based on ISO 4587 Adhesives -- Determination of tensile lap-shear strength of rigid-to-rigid bonded assemblies.[4][7][8]
- Methodology:
 - Substrate Preparation:
 - Use rigid substrates such as mild steel or aluminum.



- Clean the surfaces to be bonded with a suitable solvent (e.g., acetone or isopropanol) to remove any grease or contaminants.[1][3]
- For some metals, light abrasion with emery cloth may be beneficial to remove the oxide layer.[1][3]
- Specimen Assembly:
 - Apply a small, uniform layer of the adhesive to one of the prepared surfaces.
 - Quickly bring the two substrates together to form a single-lap joint with a specified overlap area (e.g., 25 mm x 12.5 mm).
 - Apply sufficient pressure to ensure a thin, uniform bond line.
 - Allow the specimens to cure at room temperature for at least 24 hours.
- Testing:
 - Place the cured specimen in the grips of a universal testing machine.
 - Apply a tensile load at a constant rate of crosshead movement until the bond fails.
 - Record the maximum force required to break the bond.
 - Calculate the shear strength by dividing the maximum force by the bond area. The
 result is typically expressed in megapascals (MPa) or pounds per square inch (psi).

Chemical Resistance

The chemical resistance of cured **Permabond 910** is an important consideration for its application in various environments. In general, cyanoacrylate adhesives exhibit better resistance to non-polar solvents and poorer resistance to polar solvents.[9][10][11]

Chemical Class	Resistance Level	Examples
Non-Polar Solvents	Good	Gasoline, Motor Oil, Toluene
Polar Solvents	Poor	Water, Acetone, Alcohols



Prolonged exposure to high humidity or immersion in water can lead to a gradual reduction in bond strength.[12] Acetone is a known solvent for cyanoacrylate adhesives and can be used for cleanup of uncured adhesive.[1][13]

Conclusion

To maximize the performance and ensure the longevity of **Permabond 910**, it is imperative to adhere to the recommended storage conditions. Storing unopened containers in a refrigerated environment is key to achieving the stated 12-month shelf life. Once opened, careful handling to minimize exposure to moisture and storage at ambient temperature will help to preserve its properties. The experimental protocols outlined in this guide provide a framework for the quality control and stability testing of **Permabond 910**, ensuring its reliable performance in critical research and development applications.

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